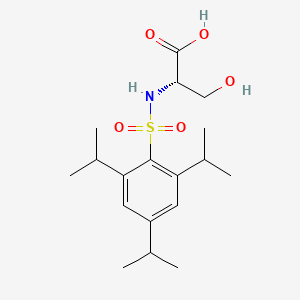

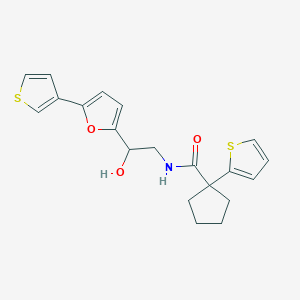

![molecular formula C21H17N3OS B2458390 N-(benzo[d]tiazol-2-il)-2-fenil-N-(piridin-2-ilmetil)acetamida CAS No. 886904-97-8](/img/structure/B2458390.png)

N-(benzo[d]tiazol-2-il)-2-fenil-N-(piridin-2-ilmetil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole and its derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .

Synthesis Analysis

The synthesis of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be achieved through various synthetic pathways. For instance, it can be prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of benzothiazole derivatives has received much attention and has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum can provide information about the functional groups present in the molecule . Its 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación

- Investigación: Estudios recientes han explorado derivados de benzotiazol como posibles compuestos anti-TB. Estos derivados se sintetizaron utilizando varios métodos, incluyendo acoplamiento de diazo, condensación de Knoevenagel e irradiación de microondas .

- Actividad In Vitro e In Vivo: Las concentraciones inhibitorias de estas moléculas recién sintetizadas se compararon con los fármacos de referencia estándar. Los derivados de benzotiazol mostraron una prometedora potencia de inhibición contra Mycobacterium tuberculosis .

- Mecanismo de Resistencia: Además de la síntesis, la investigación también se ha centrado en comprender el mecanismo de resistencia a los fármacos anti-TB existentes .

- Identificación de Objetivo: Se realizaron estudios de acoplamiento molecular para identificar inhibidores potentes que se dirijan a la enzima DprE1, que desempeña un papel crucial en la infección por TB .

- Compuestos Noveles: Los investigadores han diseñado y sintetizado derivados de benzo[d]tiazol/quinolina-2-tiol. Estos compuestos se evaluaron por su potencial como inhibidores de la detección de quórum, distintos de los antibióticos .

- Compuestos: Algunos derivados de benzotiazol han mostrado actividad antiproliferativa contra diversas líneas celulares cancerosas .

- Compuestos Específicos: Se investigó la eficacia de los compuestos 7d, 7e, 7f, 7i, 1 y 2 .

- Benzotiazol: Este compuesto orgánico heterocíclico está presente en productos naturales y contribuye a sus propiedades medicinales y farmacológicas .

- Actividades Biológicas: El benzotiazol exhibe una amplia gama de actividades biológicas, lo que lo convierte en un andamiaje interesante para el desarrollo de fármacos .

Actividad Anti-Tuberculosa

Inhibición de la Detección de Quórum

Actividad Antiproliferativa Contra Células Cancerosas

Aplicaciones Medicinales y Farmacológicas

Análogos Híbridos y Modelado Molecular

En resumen, N-(benzo[d]tiazol-2-il)-2-fenil-N-(piridin-2-ilmetil)acetamida es prometedora en diversos contextos científicos, desde la investigación anti-TB hasta la inhibición de la detección de quórum y los estudios sobre el cáncer. Los investigadores están explorando activamente su potencial en diversas disciplinas . ¡Si necesitas información más detallada sobre algún aspecto específico, no dudes en preguntar! 😊

Direcciones Futuras

The future directions for the research on “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” could involve further exploration of its biological activities and potential applications. For instance, further studies could be conducted to explore its potential as an anti-tubercular agent . Additionally, more research could be done to optimize its synthesis and improve its yield .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The compound’s interaction with its targets could lead to changes in the normal functioning of the target, thereby exerting its therapeutic or pharmacological effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the cell wall biosynthesis pathway ofMycobacterium tuberculosis . This interference could lead to the inhibition of the growth and proliferation of the bacteria.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might inhibit the growth and proliferation ofMycobacterium tuberculosis .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins, such as DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .

Cellular Effects

The cellular effects of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide are currently under investigation. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that benzothiazole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGUMEFRWDAOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

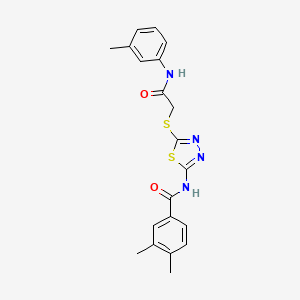

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)

![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)

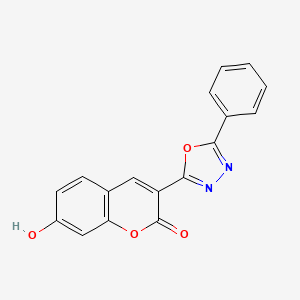

![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)

![N-cyclopentyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458328.png)

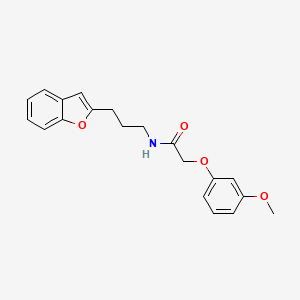

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2458329.png)

![N-[4-(5-Cyano-4-methyl-2H,3H-1,6,10b-triaza-cyclopenta[c]fluoren-1-yl)-phenyl]-acetamide](/img/structure/B2458330.png)